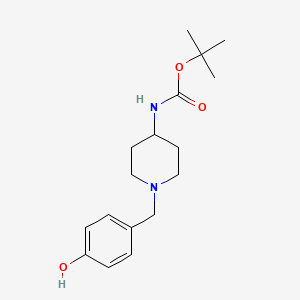
tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H26N2O3 . It is also known as Carbamic acid, N-[1-[(4-hydroxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester . It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “tert-Butylpiperidin-4-ylcarbamate” have been synthesized by dissolving in dichloromethane, adding 4-Fluorobenzoic acid, and reacting with 2-(7-Azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine .Wissenschaftliche Forschungsanwendungen
Stabilization of Diesel Fuel
Research conducted by Koshelev et al. (1996) focused on the stabilization of ecologically clean diesel fuel using combinations of additives, including sterically hindered phenol derivatives and metal deactivators. These additives, which share structural similarities with tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate, demonstrate the potential of such compounds in improving the stability and performance of fuel formulations (Koshelev et al., 1996).
Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized and characterized tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound bearing structural resemblance to this compound. The study provided insights into the crystal structure and biological activities, including antibacterial and anthelmintic properties, showcasing the compound's potential in medical applications (Sanjeevarayappa et al., 2015).
Anti-Malarial Activity
Research on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, including tert-Butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, has demonstrated anti-malarial activity. The study highlights the importance of specific substituents for generating activity, suggesting the relevance of this compound derivatives in developing new anti-malarial drugs (Cunico et al., 2009).
Photostabilization of Polymers
Lucki et al. (1986) explored the photostabilizing properties of organic sulphides and hindered piperidines in the stabilization of cis-1,4-polybutadiene. The study suggests potential applications of this compound derivatives in polymer stabilization, providing insights into mechanisms of action and the synergistic effects of stabilizers (Lucki et al., 1986).
Synthesis and Chemical Transformations
Guinchard et al. (2005) described the synthesis of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds that behave as N-(Boc) nitrone equivalents in reactions with organometallics to give N-(Boc)hydroxylamines. This research underscores the versatility of this compound derivatives in organic synthesis, providing a foundation for the development of new synthetic methodologies (Guinchard et al., 2005).
Zukünftige Richtungen
The future directions for “tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate” are not clear from the search results. As it is used for pharmaceutical testing , it may have potential applications in drug development or other areas of pharmaceutical research. Further studies are needed to explore its potential uses and benefits.
Wirkmechanismus
Target of Action
It is suggested that the compound may have bactericidal properties, indicating potential targets within bacterial cells .
Mode of Action
It has been suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This suggests a mechanism of action involving the dissipation of the bacterial membrane potential .
Biochemical Pathways
The compound’s potential to depolarize the bacterial cytoplasmic membrane suggests it may interfere with essential bacterial processes such as nutrient uptake, waste removal, and maintenance of cell structure .
Result of Action
Tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate has been shown to exhibit strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . This suggests that the compound’s action results in the death of these bacterial cells .
Action Environment
Like many other compounds, its activity may be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(20)7-5-13/h4-7,14,20H,8-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAQYWKIIJWRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)
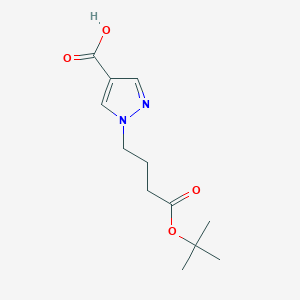
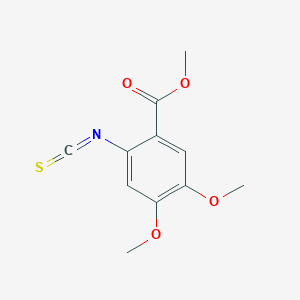
![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)



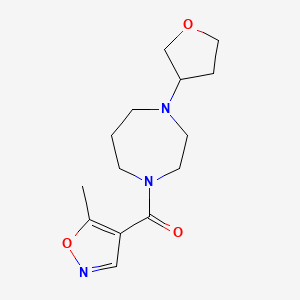


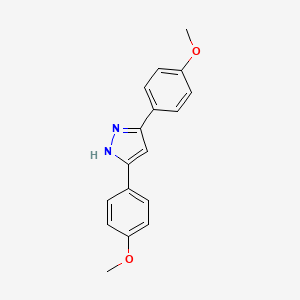
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

